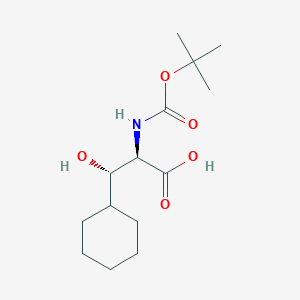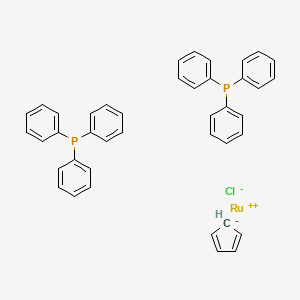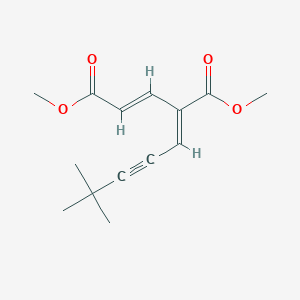
Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound has been synthesized through different approaches, highlighting the versatility and adaptability of synthetic routes to access its structure. Colombo et al. (2009) reported stereoselective syntheses starting from commercially available glutaconic acid, achieving good overall yield in only six steps (Colombo et al., 2009). Another study by Zhu and Negishi (2008) presented highly efficient protocols for enantioselective synthesis of 2,4-dimethyl-1-penten-1,5-ylidene derivatives, involving the combined use of the Zr-catalyzed methylalumination of alkynes and alkenes (Zhu & Negishi, 2008).
Molecular Structure Analysis
The molecular structure of derivatives and compounds related to Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate has been extensively studied. Bogdanov et al. (2019) conducted crystal structure studies and discussed the solvatochromic behavior of related compounds, providing insights into their molecular conformations (Bogdanov et al., 2019).
Chemical Reactions and Properties
Research on the compound's chemical reactions and properties has revealed interesting insights. Gvozdev et al. (2019) discussed the generation and reactions of singlet alkylthio(4-methylpent-3-en-1-ynyl)carbenes, showing the compound's reactivity and potential for further transformations (Gvozdev et al., 2019).
Wissenschaftliche Forschungsanwendungen
Transition Properties of Liquid Crystal Dimers
Researchers have investigated the transitional properties of methylene-linked liquid crystal dimers, focusing on their mesophase behavior. The study highlights the identification of a twist-bend nematic phase in specific dimers, attributing this behavior to the bent geometry of methylene-linked odd-membered dimers. Such findings are crucial in understanding liquid crystal technology's potential applications, including display technologies and optical devices (Henderson & Imrie, 2011).
Health Benefits of 4,4-Dimethyl Phytosterols
The health benefits of 4,4-dimethyl phytosterols, which possess two methyl groups at the carbon-4 atom, have been explored. These compounds are noted for their disease prevention capabilities, especially their involvement in the endogenous cannabinoid system (ECS). This research underscores the potential of 4,4-dimethyl compounds in developing therapeutic agents and nutritional supplements (Zhang et al., 2019).
Alternative Fuel Applications
Dimethyl ether (DME), an alternative to conventional diesel fuel, has been studied for its application in compression ignition engines. The research reviews DME's environmental benefits, including reduced NOx, HC, CO, and PM emissions, due to its superior atomization and vaporization characteristics. Such studies are vital in the context of reducing the environmental impact of fossil fuels and transitioning towards cleaner energy sources (Park & Lee, 2014).
Hydrogen Bonding in Dimethyl Sulfoxide Mixtures
The review on hydrogen bonding interactions within mixtures of Dimethyl Sulfoxide (DMSO) and cosolvents provides insight into DMSO's role as a solvent in various applications, ranging from medical formulations to industrial processes. Understanding these interactions helps in optimizing DMSO's use in diverse scientific and technological fields (Kiefer, Noack, & Kirchner, 2011).
Sample Preparation and Analysis in Food and Packaging
The review on sample preparation methods for phthalate analysis in food and packaging highlights the importance of detecting dimethyl phthalate among other phthalates. Such studies are crucial for ensuring food safety and understanding the environmental impact of phthalate esters used as plasticizers (Harunarashid, Lim, & Harunsani, 2017).
Eigenschaften
IUPAC Name |
dimethyl (E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)10-6-7-11(13(16)18-5)8-9-12(15)17-4/h7-9H,1-5H3/b9-8+,11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDYAHQEAEOHV-WSMCZHAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(C=CC(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(\C=C\C(=O)OC)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-2-pentenedioic Acid 1,5-Dimethyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


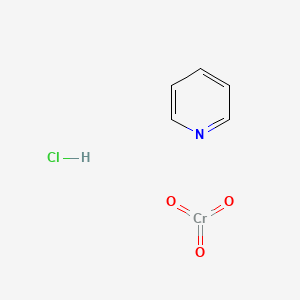
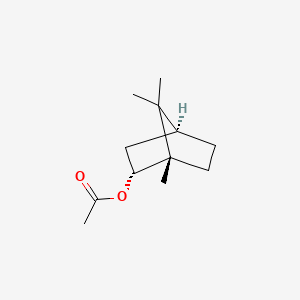
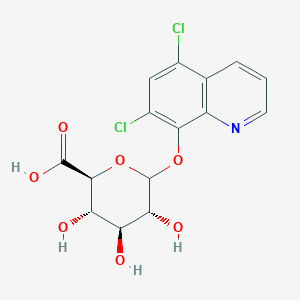
![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)
![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)
